Cas no 71922-62-8 (ethyl 2-(cyclopropylamino)acetate)

ethyl 2-(cyclopropylamino)acetate 化学的及び物理的性質
名前と識別子
-
- GLYCINE, N-CYCLOPROPYL-, ETHYL ESTER
- ethyl 2-(cyclopropylamino)acetate
- 2-(cyclopropylamino)acetic acid ethyl ester
- ethyl 2-(cyclopropylamino)ethanoate
- ethyl N-cyclopropylglycinate
- methyl cyclopropylglycinate
- [(cyclopropyl)amino]acetic acid ethyl ester
- N-Cyclopropyl-glycine ethyl ester
- 71922-62-8
- N-cyclopropylglycine ethyl ester
- EN300-42571
- ALBB-027707
- VOZPZBSGYPGXEE-UHFFFAOYSA-N
- Z235643774
- Cyclopropylamino-acetic acid ethyl ester
- Cyclopropylaminoacetic Acid Ethyl Ester
- CS-0249130
- AS-30323
- MFCD11149655
- ethyl cyclopropylaminoacetate
- DA-03307
- SCHEMBL493716
- ethyl 2-(cyclopropylamino)acetate, AldrichCPR
- ethyl2-(cyclopropylamino)acetate
- DTXSID001289712
- AKOS000247750
- 809-738-5
- DTXCID101720331
-
- MDL: MFCD11149655
- インチ: InChI=1S/C7H13NO2/c1-2-10-7(9)5-8-6-3-4-6/h6,8H,2-5H2,1H3
- InChIKey: VOZPZBSGYPGXEE-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)CNC1CC1
計算された属性
- せいみつぶんしりょう: 143.094628657g/mol
- どういたいしつりょう: 143.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 5
- 複雑さ: 121
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 38.3Ų
じっけんとくせい
- 密度みつど: 1.0±0.1 g/cm3
- ゆうかいてん: Not available
- ふってん: 197.8±23.0 °C at 760 mmHg
- フラッシュポイント: 73.4±22.6 °C
- じょうきあつ: 0.4±0.4 mmHg at 25°C
ethyl 2-(cyclopropylamino)acetate セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険カテゴリコード: 36
- セキュリティの説明: 26
-
危険物標識:
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
ethyl 2-(cyclopropylamino)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-42571-0.1g |
ethyl 2-(cyclopropylamino)acetate |
71922-62-8 | 95% | 0.1g |
$164.0 | 2023-02-10 | |
TRC | B126220-10mg |
ethyl 2-(cyclopropylamino)acetate |
71922-62-8 | 10mg |
$ 50.00 | 2022-06-07 | ||
Enamine | EN300-42571-0.05g |
ethyl 2-(cyclopropylamino)acetate |
71922-62-8 | 95% | 0.05g |
$110.0 | 2023-02-10 | |
Chemenu | CM322928-5g |
Ethyl 2-(cyclopropylamino)acetate |
71922-62-8 | 95% | 5g |
$659 | 2021-06-09 | |
Aaron | AR00FP0G-5g |
Ethyl 2-(cyclopropylamino)acetate |
71922-62-8 | 95% | 5g |
$728.00 | 2025-01-24 | |
Ambeed | A651423-5g |
Ethyl 2-(cyclopropylamino)acetate |
71922-62-8 | 95+% | 5g |
$825.0 | 2024-08-02 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD00076-25g |
methyl cyclopropylglycinate |
71922-62-8 | 95% | 25g |
$2050 | 2023-09-07 | |
Aaron | AR00FP0G-100mg |
Ethyl 2-(cyclopropylamino)acetate |
71922-62-8 | 95% | 100mg |
$59.00 | 2025-01-24 | |
1PlusChem | 1P00FOS4-250mg |
Ethyl 2-(cyclopropylamino)acetate |
71922-62-8 | 95% | 250mg |
$91.00 | 2025-02-27 | |
1PlusChem | 1P00FOS4-5g |
Ethyl 2-(cyclopropylamino)acetate |
71922-62-8 | 95% | 5g |
$1085.00 | 2025-02-27 |
ethyl 2-(cyclopropylamino)acetate 関連文献
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
ethyl 2-(cyclopropylamino)acetateに関する追加情報
GLYCINE, N-CYCLOPROPYL-, ETHYL ESTER (CAS No. 71922-62-8): A Comprehensive Overview in Modern Chemical Research
GLYCINE, N-CYCLOPROPYL-, ETHYL ESTER, identified by its unique chemical identifier CAS No. 71922-62-8, is a compound of significant interest in the field of pharmaceutical and biochemical research. This ester derivative of glycine, featuring a cyclopropyl group and an ethyl moiety, has garnered attention due to its potential applications in drug synthesis and molecular recognition. The structural uniqueness of this compound makes it a valuable candidate for exploring novel chemical interactions and therapeutic possibilities.
The chemical structure of GLYCINE, N-CYCLOPROPYL-, ETHYL ESTER consists of an amino acid backbone modified with an ethyl ester at the amine group and a cyclopropyl substituent at the α-carbon position. This configuration imparts distinct physicochemical properties, including altered solubility and reactivity, which are critical factors in its utility within synthetic chemistry and medicinal applications. The cyclopropyl ring, in particular, introduces steric constraints that can influence binding affinity and metabolic stability, making this compound a fascinating subject for further investigation.
In recent years, the pharmaceutical industry has seen a surge in the development of peptidomimetics—molecules designed to mimic the bioactivity of peptides without their drawbacks. GLYCINE, N-CYCLOPROPYL-, ETHYL ESTER fits well within this category, as its structural features allow for the creation of stable analogs with enhanced pharmacokinetic profiles. Researchers have been exploring its potential as a building block for designing novel inhibitors targeting enzyme active sites. The incorporation of the cyclopropyl group has been shown to improve binding interactions by introducing rigidity, a key factor in drug design strategies aimed at increasing efficacy and selectivity.
Moreover, the ethyl ester functionality in GLYCINE, N-CYCLOPROPYL-, ETHYL ESTER provides a versatile handle for further chemical modifications. This feature enables chemists to introduce additional substituents or linkages, facilitating the synthesis of more complex molecules. Such modifications are crucial for tailoring the compound’s properties to specific biological targets, thereby expanding its therapeutic potential. For instance, researchers have utilized this compound as a precursor in the synthesis of protease inhibitors, which are essential in treating various inflammatory and infectious diseases.
The biocompatibility and low toxicity profile of GLYCINE, N-CYCLOPROPYL-, ETHYL ESTER make it an attractive candidate for preclinical studies. Preliminary studies have demonstrated its ability to interact with biological targets without significant off-target effects. This characteristic is particularly important in drug development, where minimizing side effects is paramount. The compound’s solubility characteristics also enhance its suitability for formulation into various drug delivery systems, including oral and injectable formulations.
Advances in computational chemistry have further enhanced the understanding of GLYCINE, N-CYCLOPROPYL-, ETHYL ESTER. Molecular modeling studies have provided insights into its binding mechanisms with biological targets, allowing researchers to predict and optimize its pharmacological properties. These computational approaches have been instrumental in identifying lead compounds for further development. Additionally, high-throughput screening techniques have been employed to rapidly assess the compound’s activity against a wide range of biological targets.
The synthesis of GLYCINE, N-CYCLOPROPYL-, ETHYL ESTER presents unique challenges due to the delicate nature of the cyclopropyl group and the need for precise functionalization. However, recent advancements in synthetic methodologies have made it more accessible than ever before. Catalytic processes have been developed that enable efficient formation of the cyclopropyl ester linkage while maintaining high yields and purity. These innovations have not only streamlined the production process but also opened new avenues for exploring derivatives with tailored properties.
The role of GLYCINE, N-CYCLOPROPYL-, ETHYL ESTER in medicinal chemistry extends beyond simple building blocks. Its ability to modulate biological pathways has led to its exploration as an intermediate in the synthesis of more complex drugs. For example, it has been used in the development of kinase inhibitors targeting cancer therapies. The structural flexibility offered by this compound allows for fine-tuning interactions with specific protein targets, thereby enhancing drug efficacy.
In conclusion, GLYCINE, N-CYCLOPROPYL-, ETHYL ESTER (CAS No. 71922-62-8) represents a promising compound with diverse applications in pharmaceutical research. Its unique structural features make it a valuable tool for developing peptidomimetics and other therapeutic agents. As research continues to uncover new possibilities for this compound, its significance in advancing drug discovery is likely to grow even further.
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